trans-2-(2,3-Dimethylphenyl)cyclopentanol
Overview
Description
Trans-2-(2,3-Dimethylphenyl)cyclopentanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanistic Probes in Catalytic Reactions : A study explored the use of mechanistic probes, including trans-2-phenylmethylcyclopropane, in investigating radical intermediates in catalytic cycles of methane monooxygenase systems (Liu et al., 1993).
Ni-Catalyzed Reductive Cyclization : Another research focused on Ni-catalyzed reductive cyclization of 1,6-dienes, which efficiently synthesizes trans-3,4-dimethyl gababutin and other derivatives. This process is noted for its high trans diastereoselectivity (Kuang et al., 2017).
Furan Forming Reactions : The reactions of cis-2-alken-4-yn-1-ones, including the formation of trans- and cis-1,2 di(2-(5-phenylfuryl))ethene, were studied, demonstrating the reactivity of such compounds (Casey & Strotman, 2005).
Photolysis Studies : Research on the photolysis of trans-2,3-dimethylcyclopentanone provided insights into the formation of various decomposition products, including cis-2,3-dimethylcyclopentanone and others, suggesting the intermediacy of biradical intermediates (Frey & Lister, 1970).
Geometrical Configuration Studies : A study on the spatial configuration of dialkyl cyclopentanes and cyclohexanes, including trans-1,3-dimethylcyclohexane, provided valuable information on the configuration of these compounds (Birch & Oldham, 1947).
Electrocyclic Reactions : Investigation into electrocyclic reactions of certain compounds, such as trans,trans-2-bromo-1,5-diphenylpenta-1,4-dien-3-one, highlighted the formation of trans-3,4-diphenyl-cyclopentanone (Shoppee & Cooke, 1975).
Hydrogenation Studies : The study of the hydrogenation of certain compounds like 2-Cyclopentylidenecyclopentanol provided insights into the production of trans- and cis-2-cyclopentylcyclopentanol (Mitsui, Senda & Saito, 1966).
Pyrethroid Metabolite Monitoring : Research on the monitoring of pyrethroid metabolites in human urine using solid-phase extraction followed by gas chromatography-tandem mass spectrometry, including the determination of cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, provided valuable information for health and environmental monitoring (Arrebola et al., 1999).
Synthesis of Cyclopentane Derivatives : The synthesis of all-cis-1,3-diacylcyclopentane-1,2,3-triol-2-phosphate via acyl group migration in a cyclic diglyceride analog was explored, contributing to the development of new compounds (Hancock & Lister, 1979).
Properties
IUPAC Name |
(1S,2R)-2-(2,3-dimethylphenyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(12)14/h3,5-6,12-14H,4,7-8H2,1-2H3/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBVORVTHPSFW-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCC[C@@H]2O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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